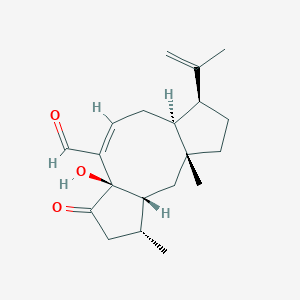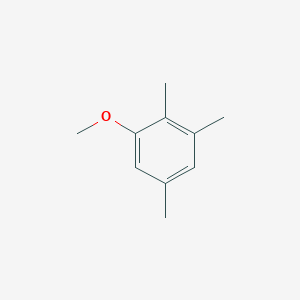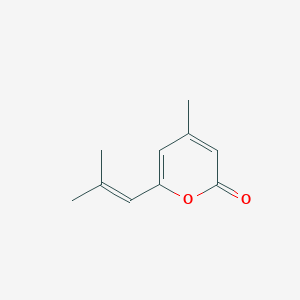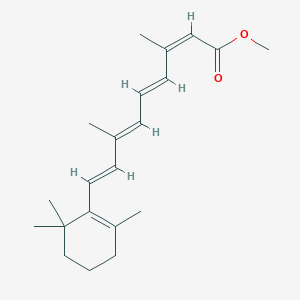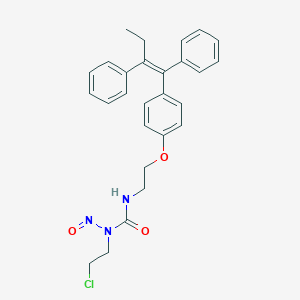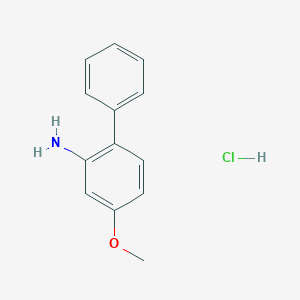
5-Methoxy-2-phenylaniline hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-Methoxy-2-phenylaniline often involves the reduction of Schiff bases or similar precursors. For example, molecular structures synthesized via Schiff bases reduction route include asymmetric units like C16H20N2O and C14H15NO2, demonstrating the complexity and variability in the synthesis processes of related compounds (Ajibade & Andrew, 2021).
Molecular Structure Analysis
X-ray diffraction studies reveal detailed insights into the molecular structure of related compounds. For instance, 2-Methoxy-5-phenylaniline, closely related to 5-Methoxy-2-phenylaniline hydrochloride, has been characterized by single-crystal X-ray diffraction, showing different conformations and establishing distinct intermolecular hydrogen bonds (Marques et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving related compounds exhibit a range of behaviors, including rearrangements and interactions with other molecules. For example, the thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines has been studied, showcasing the reaction dynamics and the influence of substituents on the rearrangement process (Brown & Lee, 1970).
Physical Properties Analysis
The physical properties of compounds like 5-Methoxy-2-phenylaniline hydrochloride are crucial for their application in various fields. Solubility studies, for instance, provide essential information for formulating and applying these compounds in different solvents and conditions (Yinxia et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other substances, are fundamental to understanding and utilizing 5-Methoxy-2-phenylaniline hydrochloride effectively. Research into the synthesis and reactions of related pyrazoline derivatives, starting from materials like 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides, sheds light on the chemical versatility and potential applications of these compounds (Abdulla et al., 2013).
Wissenschaftliche Forschungsanwendungen
“5-Methoxy-2-phenylaniline hydrochloride” is a chemical compound with the molecular formula C13H14ClNO . It’s often used in scientific research, but specific applications can vary widely depending on the field of study.
One potential application of this compound is in the synthesis of bioactive natural products and conducting polymers . This is particularly relevant in the field of organic chemistry. The compound can be used as a building block in the synthesis of more complex molecules, such as esters, nitriles, and halogens . These molecules can then be used in various industries, including plastics, adhesives, and coatings .
The methods of application or experimental procedures can vary depending on the specific synthesis process being used. Typically, these processes involve functionalizing and transforming functional groups around the aromatic ring .
As for the results or outcomes obtained, these can also vary widely. In general, the use of “5-Methoxy-2-phenylaniline hydrochloride” in the synthesis of bioactive natural products and conducting polymers can lead to the creation of compounds with specific properties that are useful in various industries .
-
- Application: This compound can be used in the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes . This process is part of a hydrogen autotransfer procedure that proceeds under mild conditions .
- Method: The procedure involves the use of cyclometalated ruthenium complexes and methanol at 60 °C, with NaOH as a base .
- Results: The process allows the effective methylation of anilines with methanol to selectively give N-methylanilines .
-
Synthesis of Reactive Polymers
- Application: “5-Methoxy-2-phenylaniline hydrochloride” could potentially be used in the synthesis of reactive polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Method: The exact method would depend on the specific type of reactive polymer being synthesized .
- Results: The synthesis of reactive polymers can lead to the creation of cross-linked, bead-structured resins containing chemically reactive functional groups .
-
- Application: This compound could potentially be used in the synthesis of various pharmaceutical compounds . Medicinal chemistry combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds .
- Method: The exact method would depend on the specific pharmaceutical compound being synthesized .
- Results: The synthesis of new pharmaceutical compounds can lead to the creation of novel and safe tailored drugs .
-
Synthesis of Anti-depressant Molecules
- Application: “5-Methoxy-2-phenylaniline hydrochloride” could potentially be used in the synthesis of anti-depressant molecules .
- Method: The exact method would depend on the specific anti-depressant molecule being synthesized .
- Results: The synthesis of anti-depressant molecules can lead to the creation of effective treatments for depression .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-methoxy-2-phenylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-11-7-8-12(13(14)9-11)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOOGZLAYZGSRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375132 | |
| Record name | 5-methoxy-2-phenylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-phenylaniline hydrochloride | |
CAS RN |
107624-16-8 | |
| Record name | 5-methoxy-2-phenylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 107624-16-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



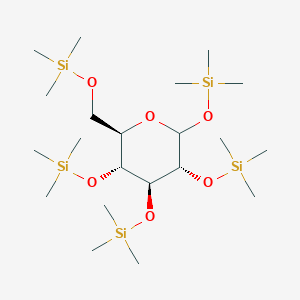
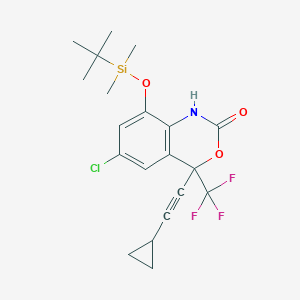
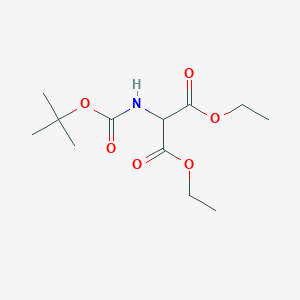
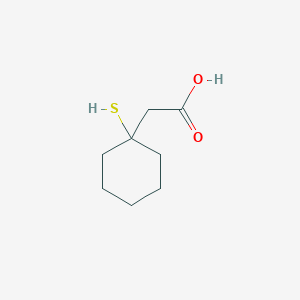
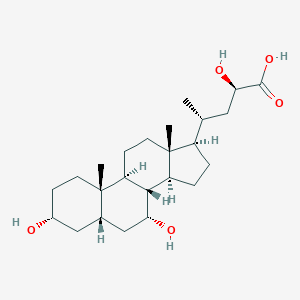
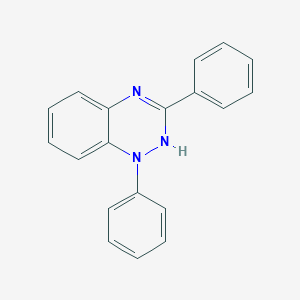
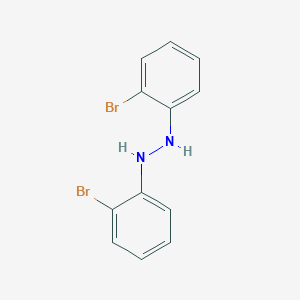
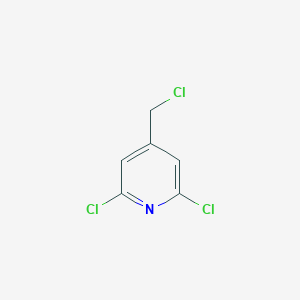
![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B20195.png)
